molecular formula C19H21N3O6S B2519815 N-{[(benzenesulfonyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 1023483-63-7

N-{[(benzenesulfonyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B2519815
CAS No.: 1023483-63-7
M. Wt: 419.45
InChI Key: UOWIIVXHSOMNCW-UHFFFAOYSA-N
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Description

N-{[(Benzenesulfonyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

  • A benzenesulfonyl carbamoyl group, which introduces sulfonamide functionality known for modulating pharmacokinetic properties such as solubility and metabolic stability.
  • A 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl ether moiety, contributing lipophilicity and conformational rigidity due to the fused bicyclic system.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-19(2)11-13-7-6-10-15(17(13)28-19)27-12-16(23)20-21-18(24)22-29(25,26)14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWIIVXHSOMNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=O)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(benzenesulfonyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where a benzenesulfonyl chloride reacts with an amine in the presence of a base.

    Carbamoylation: The carbamoyl group is added through a reaction with an isocyanate or a carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[(benzenesulfonyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-{[(benzenesulfonyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves the reaction of benzenesulfonyl chloride with 2-aminoacetoxy derivatives. The structural complexity of the compound contributes to its diverse biological activities. The presence of the benzenesulfonyl group enhances solubility and bioavailability, while the benzofuran moiety is known for its potential pharmacological properties.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities:

  • Acetylcholinesterase Inhibition : Studies have shown that derivatives with similar structures can inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
  • α-Glucosidase Inhibition : Compounds containing the sulfonamide group have demonstrated inhibitory effects on α-glucosidase, which plays a role in carbohydrate metabolism. This inhibition can be beneficial for managing Type 2 diabetes mellitus by delaying glucose absorption .

Anticancer Properties

Several studies have explored the anticancer potential of sulfonamide derivatives. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Compounds similar to this compound have shown selective cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The most promising derivatives exhibited significant anti-proliferative effects with IC50 values in the low micromolar range .

Case Studies and Research Findings

A review of recent literature reveals several case studies that highlight the applications of related compounds:

  • Synthesis and Evaluation of Antimicrobial Activity : A series of benzenesulfonamide derivatives were synthesized and evaluated for their antimicrobial properties. The study found that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents .
  • Mechanistic Studies on Anticancer Activity : Research focused on understanding the mechanisms by which these compounds exert their anticancer effects has shown that they may induce apoptosis in cancer cells through various pathways, including inhibition of histone deacetylases .

Mechanism of Action

The mechanism of action of N-{[(benzenesulfonyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, inhibiting their function. The benzofuran moiety can intercalate with DNA, disrupting its replication and transcription processes. These interactions lead to the compound’s bioactive effects, such as antimicrobial and anti-cancer activities.

Comparison with Similar Compounds

N-(Carbamoylmethyl)-2-{4-[(5-/6-Methoxy-benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (Compounds 3ae/3af)

  • Core structure: Benzimidazole sulfonyl group linked to phenoxy acetamide.
  • Contains methoxy and sulfinyl groups, which may improve proton pump inhibition (common in antiulcer drugs) .
  • Biological implication : Likely targets H⁺/K⁺-ATPase (proton pump) due to structural resemblance to omeprazole analogues .

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide

  • Core structure : Benzothiazole sulfonyl group instead of benzenesulfonyl carbamoyl.
  • Higher molecular weight (432.5 g/mol vs. ~400 g/mol for the target compound) .
  • Applications: Not explicitly stated, but benzothiazoles are frequently explored in anticancer and antimicrobial research.

2-(4-Methyl-2-oxochromen-7-yl)oxy-N-[3-(2-methylsulfanylethyl)-1,4-benzodiazepin-7-yl]acetamide

  • Core structure : Coumarin (chromen-2-one) and benzodiazepine moieties.
  • Benzodiazepine introduces heterocyclic rigidity, possibly targeting neurological pathways .
  • Molecular weight : 481.52 g/mol, significantly higher than the target compound, impacting bioavailability .

Physicochemical Properties

Property Target Compound Compound 3ae/3af Benzothiazole Derivative Coumarin-Benzodiazepine
Molecular weight ~400 g/mol (estimated) Not reported 432.5 g/mol 481.52 g/mol
Key functional groups Benzenesulfonyl carbamoyl, dihydrobenzofuran Benzimidazole sulfonyl, methoxy Methanesulfonyl-benzothiazole Coumarin, benzodiazepine
Lipophilicity (logP) High (dihydrobenzofuran) Moderate (polar sulfinyl) Moderate (sulfonyl) High (coumarin)

Biological Activity

N-{[(benzenesulfonyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety linked to a benzofuran derivative, which may contribute to its biological properties. The chemical structure can be represented as follows:

\text{N C 6H 5SO 2 C O NH C O C C 6H 4 O}}

Research indicates that compounds with a benzenesulfonamide structure often exhibit diverse biological activities. These include:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors for various enzymes such as carbonic anhydrase and cyclooxygenase, which play significant roles in physiological processes including acid-base balance and inflammation.
  • Modulation of Ion Channels : Some studies suggest that benzenesulfonamides can affect calcium channels, influencing cardiovascular functions by altering perfusion pressure and coronary resistance .

Anticancer Properties

The compound has shown promise in vitro against various cancer cell lines. A study highlighted the antiproliferative effects of similar sulfonamide derivatives on breast (MCF-7), liver (HepG-2), cervical (HeLa), and colon carcinoma cells . The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Cardiovascular Effects

Research on related sulfonamide compounds indicates their potential in managing cardiovascular conditions. For instance, a specific derivative was observed to decrease perfusion pressure and coronary resistance in isolated rat heart models, suggesting a beneficial effect on cardiac function .

Case Studies

  • Study on Perfusion Pressure :
    • Objective : To evaluate the effects of benzenesulfonamide derivatives on perfusion pressure.
    • Findings : The compound 4-(2-aminoethyl)-benzenesulfonamide significantly reduced perfusion pressure compared to controls, indicating its potential as a therapeutic agent for hypertension .
  • Antiproliferative Activity :
    • Objective : To assess the anticancer effects of novel sulfonamide derivatives.
    • Findings : Several derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving disruption of metabolic pathways critical for cancer cell survival .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedEffect ObservedReference
AnticancerN-{[(benzenesulfonyl)carbamoyl]amino}-...Inhibition of cell proliferation
Cardiovascular4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure
Enzyme InhibitionVarious sulfonamide derivativesInhibition of carbonic anhydrase

Q & A

Q. How can researchers address reproducibility challenges in multi-step syntheses?

  • Answer: Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable):
  • Detailed logs : Record exact reagent lot numbers, humidity, and stirring rates.
  • Automated reaction monitoring : Use inline IR or ReactIR to capture transient intermediates.
  • Collaborative validation : Share protocols via platforms like Zenodo for independent verification .

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